1-((1-((2-(trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-triazole
Description
1-((1-((2-(Trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-triazole is a heterocyclic compound featuring a 1,2,4-triazole core linked via a methyl group to a sulfonylated azetidine ring. The azetidine (a 4-membered nitrogen-containing ring) is substituted at the 1-position with a 2-(trifluoromethyl)phenylsulfonyl group, conferring both steric bulk and electronic effects due to the trifluoromethyl (-CF₃) moiety.
Key structural attributes:
Properties
IUPAC Name |
1-[[1-[2-(trifluoromethyl)phenyl]sulfonylazetidin-3-yl]methyl]-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N4O2S/c14-13(15,16)11-3-1-2-4-12(11)23(21,22)20-6-10(7-20)5-19-9-17-8-18-19/h1-4,8-10H,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSJJBCWJIJJRNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC=CC=C2C(F)(F)F)CN3C=NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-((1-((2-(trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-triazole is a member of the 1,2,4-triazole family, which is known for its diverse biological activities and applications in medicinal chemistry. This article will explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 332.30 g/mol. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, which are critical for drug development .
Antimicrobial Activity
Research indicates that triazole compounds exhibit significant antimicrobial properties. The 1,2,4-triazole moiety has been associated with various pharmacological actions including:
- Antibacterial : Effective against Gram-positive and Gram-negative bacteria.
- Antifungal : Inhibition of ergosterol biosynthesis disrupts fungal cell wall formation.
- Antiviral : Some derivatives have shown activity against viruses such as Yellow Fever Virus (YFV) .
A comparative study highlighted that certain derivatives of triazoles have demonstrated higher antibacterial activity than standard antibiotics like amoxicillin and ceftriaxone .
Anticancer Activity
Triazoles are also recognized for their anticancer potential. For instance, compounds similar to 1-((1-((2-(trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-triazole have been evaluated for their cytotoxic effects on various cancer cell lines. Studies have shown that some derivatives exhibit IC50 values comparable to established chemotherapeutics .
The mechanism by which 1-((1-((2-(trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-triazole exerts its biological effects involves:
- Enzyme Inhibition : The sulfonyl group may interact with enzyme active sites, leading to inhibition or modulation of enzymatic activity.
- Receptor Binding : The compound may bind to specific receptors, altering signaling pathways involved in cell proliferation and apoptosis .
Antimicrobial Efficacy
In a study evaluating the antimicrobial activity of various triazole derivatives against Mycobacterium tuberculosis, certain compounds demonstrated promising MIC values comparable to established treatments . This highlights the potential of triazoles in treating resistant bacterial strains.
Anticancer Research
Research involving derivatives similar to 1-((1-((2-(trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-triazole showed significant cytotoxicity against ovarian cancer cell lines (SKOV3 and MCF7), indicating its potential as an anticancer agent .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 4-Cyclopropyl-1H-1,2,3-triazole | Contains a cyclopropyl group | Enhanced stability and reactivity |
| 4-Trifluoromethyl-1H-1,2,3-triazole | Similar trifluoromethyl substitution | Potentially different biological activity |
| 5-Aryl-1H-1,2,3-triazoles | Varying aryl substitutions | Diverse biological profiles depending on aryl groups |
The uniqueness of 1-((1-((2-(trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-triazole lies in its specific combination of functional groups that confer distinct chemical and biological properties compared to other triazoles .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional analogs can be categorized based on core modifications, substituent variations, and biological activities. Below is a detailed comparison:
Structural Analogs with Azetidine-Triazole Backbone
Triazole Derivatives with Sulfonyl Modifications
Antifungal Triazoles with Diverse Substitution Patterns
Comparative Analysis of Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
